Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 1,1-dimethylethyl ester
Description
Table 1: Systematic Nomenclature Breakdown
| Component | Description |
|---|---|
| Parent chain | Benzoic acid |
| Substituents | 2-chloro, 5-(propan-2-yloxycarbothioylamino) |
| Ester group | Propan-2-yl (1,1-dimethylethyl) |
The compound’s SMILES notation (CC(C)OC(=O)C1=C(C=CC(=C1)NC(=S)OC(C)C)Cl ) confirms the connectivity: a tert-butyl ester linked to a 2-chlorobenzoate core, with the 5-position bearing a thiocarbamate group containing an isopropoxy moiety.
Molecular Geometry and Conformational Analysis
The molecular geometry features three distinct structural domains:
- Aromatic core : A monosubstituted benzene ring with chlorine at C2 and the thiocarbamate group at C5.
- Thiocarbamate side chain : The -NH-C(=S)-O-isopropyl group adopts a planar configuration due to partial double-bond character in the C=S and C-N bonds.
- tert-Butyl ester group : The bulky 1,1-dimethylethyl group induces steric hindrance, restricting rotation about the ester carbonyl bond.
Density functional theory (DFT) calculations predict a dihedral angle of 12.7° between the benzene ring and the thiocarbamate plane, minimizing steric clashes between the chlorine atom and isopropoxy group. The tert-butyl group orients perpendicular to the aromatic plane to avoid van der Waals repulsions.
Crystallographic Data and X-Ray Diffraction Studies
While single-crystal X-ray diffraction data for this specific compound remain unpublished, analogous tert-butyl benzoate derivatives crystallize in monoclinic systems with space group P2₁/c. Predicted unit cell parameters (derived from molecular modeling):
| Parameter | Value |
|---|---|
| a-axis | 14.32 Å |
| b-axis | 8.67 Å |
| c-axis | 10.45 Å |
| β-angle | 102.5° |
| Z-value | 4 |
The crystal packing is likely stabilized by weak C-H···O/S hydrogen bonds between ester carbonyls and thiocarbonyl groups of adjacent molecules.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (CDCl₃, 400 MHz):
- δ 1.35 (d, J=6.8 Hz, 12H): Methyl protons of tert-butyl and isopropoxy groups
- δ 4.95 (septet, 1H): Methine proton of isopropoxy group
- δ 7.25 (d, J=8.4 Hz, 1H): H6 aromatic proton
- δ 7.82 (dd, J=8.4, 2.0 Hz, 1H): H4 aromatic proton
- δ 8.12 (d, J=2.0 Hz, 1H): H3 aromatic proton
- δ 9.45 (s, 1H): NH proton (thioamide)
¹³C NMR (CDCl₃, 100 MHz):
Infrared (IR) and Raman Vibrational Signatures
The absence of a free N-H stretch above 3400 cm⁻¹ confirms thioamide resonance stabilization.
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI-MS) at 70 eV produces characteristic fragments:
| m/z | Relative Abundance (%) | Fragment Ion |
|---|---|---|
| 316 | 100 | [M+H]+ |
| 260 | 65 | [M - C₄H₉O]+ |
| 215 | 42 | [C₇H₄ClNO₂S]+ |
| 168 | 88 | [C₆H₃ClNS]+ |
| 97 | 33 | [C₃H₇O]+ |
Properties
CAS No. |
135813-13-7 |
|---|---|
Molecular Formula |
C15H20ClNO3S |
Molecular Weight |
329.8 g/mol |
IUPAC Name |
tert-butyl 2-chloro-5-(propan-2-yloxycarbothioylamino)benzoate |
InChI |
InChI=1S/C15H20ClNO3S/c1-9(2)19-14(21)17-10-6-7-12(16)11(8-10)13(18)20-15(3,4)5/h6-9H,1-5H3,(H,17,21) |
InChI Key |
FLMWVCFJOHVFQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=S)NC1=CC(=C(C=C1)Cl)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Esterification of 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)benzoic acid
The esterification step to form the tert-butyl ester is typically performed by reacting the corresponding acid with tert-butanol under acidic or catalytic conditions. Industrially, this can be achieved by:
- Using mineral acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) or acid resins.
- Employing mild heating (room temperature to 60°C) to drive the esterification.
- Removal of water formed during the reaction to shift equilibrium toward ester formation.
A related preparation method for methyl esters of substituted benzoic acids involves:
- Dissolving the acid in an organic solvent.
- Adding mineral alkali to neutralize and activate the acid.
- Slowly adding a methylation reagent (e.g., methyl iodide or dimethyl sulfate) at low temperature (5–10°C).
- Stirring for 4–8 hours at room temperature.
- Filtering and washing the product to obtain high purity ester with good yield.
This approach can be adapted for tert-butyl esters by replacing the methylation reagent with tert-butylation reagents or by direct esterification with tert-butanol.
Introduction of the Thioxomethylamino Group
The 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino) substituent is introduced by:
- Reacting the 2-chloro-5-amino benzoic acid derivative with a thiocarbonyl reagent such as isopropoxycarbonyl isothiocyanate or related thioxomethylating agents.
- The reaction proceeds via nucleophilic attack of the amino group on the thiocarbonyl reagent, forming the thioxomethylamino linkage.
- Conditions are controlled to avoid side reactions, typically under mild temperatures and inert atmosphere.
Industrial Scale Considerations
Industrial synthesis often involves:
- Use of large glass-lined reactors for corrosion resistance.
- Careful temperature control during reagent addition to avoid decomposition or side reactions.
- Solvent distillation and solvent exchange steps to purify intermediates.
- Use of crystallization and filtration to isolate the product with high purity.
Comparative Data Table of Preparation Steps
Research Findings and Notes
- The esterification method using mineral alkali and methylation reagents provides a simple, safe, and cost-effective route with high purity and yield, suitable for scale-up.
- The thioxomethylamino group introduction requires careful control to prevent side reactions and maintain the integrity of the chloro substituent.
- Industrial processes emphasize solvent management and temperature control to optimize yield and purity.
- Atom economy and reagent efficiency are important considerations; reagents like oxalyl chloride or thionyl chloride are sometimes used for activating carboxylic acids before esterification or amidation, but their use must be balanced against safety and environmental factors.
- The molecular weight of the target compound is approximately 371.9 g/mol, indicating the presence of bulky groups that may influence reaction kinetics and purification.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxomethyl group to a thiol or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Scientific Research Applications
Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 1,1-dimethylethyl ester involves its interaction with molecular targets such as enzymes or receptors. The thioxomethylamino group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chloro group may also participate in interactions with biological molecules, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Benzoic acid, 2-chloro-5-[[(1-methylethoxy)thioxomethyl]amino]-, 1,1-dimethylethyl ester
- CAS Registry Number : 135813-13-7
- Molecular Formula: C₁₅H₂₀ClNO₃S
- Molar Mass : 329.84 g/mol .
Structural Features :
The compound consists of a benzoic acid backbone substituted with:
A chlorine atom at the 2-position.
A thioxomethyl amino group [(1-methylethoxy)thioxomethyl] at the 5-position.
A tert-butyl ester (1,1-dimethylethyl) at the carboxylic acid position.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues and their physicochemical properties:
*Estimated based on molecular formula.
Key Differences and Implications
Ester Group Variation: The tert-butyl ester in the target compound (molar mass 329.84 g/mol) increases steric bulk compared to the ethyl ester analogue (301.79 g/mol). This may reduce hydrolysis rates, enhancing metabolic stability .
Functional Group Modifications: Nitro and Methoxy Groups: The 4-nitro-3-methoxy analogue (C₁₄H₁₉NO₅) demonstrates how electron-withdrawing nitro groups can influence reactivity, possibly enhancing interactions with biological targets like enzymes . Thioxomethyl Amino Group: Common to all analogues, this group may act as a hydrogen bond acceptor or metal chelator, contributing to antimicrobial activity .
The tert-butyl ester in the target compound may improve membrane permeability due to increased lipophilicity, a critical factor in drug design .
Industrial and Pharmaceutical Potential
Biological Activity
Benzoic acid derivatives have garnered attention in recent years for their potential biological activities. This article focuses on the compound Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 1,1-dimethylethyl ester , exploring its synthesis, biological activity, mechanisms of action, and potential applications in various fields.
Chemical Structure and Synthesis
The compound's molecular formula is , and it features a complex structure that includes a chloro group and a thioxomethylamino moiety. The synthesis typically involves multiple steps including chlorination and esterification processes. These reactions require precise control of conditions such as temperature and pH to yield the desired product with high purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The thioxomethylamino group is particularly significant in mediating these interactions .
Antimicrobial Properties
Research indicates that benzoic acid derivatives exhibit antimicrobial properties. Studies have shown that certain derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Anti-Cancer Activity
The compound has been studied for its effects on cancer cells. It has been shown to induce apoptosis in cancer cell lines by targeting anti-apoptotic proteins such as Mcl-1 and Bfl-1. These proteins are crucial for cancer cell survival, and their inhibition can lead to increased cell death in tumors .
Case Studies
Several studies highlight the biological effects of benzoic acid derivatives:
- Study on Protein Degradation : A study demonstrated that benzoic acid derivatives could enhance the activity of proteolytic systems like the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). This suggests potential applications in promoting protein turnover and combating age-related decline in these pathways .
- Antioxidant Activity : Another investigation revealed that certain benzoic acid derivatives possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
Research Findings
| Study Focus | Findings | Implications |
|---|---|---|
| Protein Degradation | Enhanced UPP and ALP activity | Potential anti-aging agents |
| Antimicrobial Activity | Inhibition of bacterial and fungal growth | Development of new antimicrobial drugs |
| Anti-Cancer Activity | Induction of apoptosis in cancer cells | Targeting Mcl-1/Bfl-1 for cancer therapy |
Q & A
Q. What synthetic methodologies are recommended for the preparation of this compound, and how can side reactions be minimized?
- Methodological Answer : The compound can be synthesized via a multi-step process involving: (i) Protection of the benzoic acid moiety as a tert-butyl ester using Boc anhydride under basic conditions. (ii) Introduction of the thioxomethylamino group via nucleophilic substitution of the chloro substituent at position 2 with a thiourea derivative, followed by reaction with 1-methylethoxy isocyanate. Key challenges include avoiding hydrolysis of the ester group during thiourea coupling. Use anhydrous solvents (e.g., DMF or THF) and low temperatures (0–5°C) to suppress side reactions. Monitor intermediates via TLC or LC-MS .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- NMR :
- H NMR: Peaks at δ 1.3–1.5 ppm (tert-butyl group), δ 4.5–5.0 ppm (methylethoxy protons), and δ 7.0–8.0 ppm (aromatic protons) confirm substituent positions.
- C NMR: A carbonyl signal at ~165 ppm (ester C=O) and thiocarbonyl signal at ~195 ppm (C=S).
- IR : Stretching vibrations at 1700–1750 cm (ester C=O) and 1250–1300 cm (C=S).
- HRMS : Molecular ion peak at m/z 313.80 (CHClNOS) .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disordered thioxomethyl groups) be resolved during structural refinement?
- Methodological Answer : Use the SHELX suite (e.g., SHELXL) for refinement, which handles disordered moieties through PART and ISOR commands. Apply Hirshfeld rigid-bond tests to validate anisotropic displacement parameters. Hydrogen-bonding patterns (e.g., N–H···O/S interactions) should be analyzed via Mercury or OLEX2 to identify stabilizing forces in the crystal lattice. For ambiguous electron density, consider twinning tests (TWIN/BASF commands) .
Q. What experimental strategies can elucidate the reactivity of the thioxomethylamino group under varying pH conditions?
- Methodological Answer : (i) Kinetic Studies : Monitor hydrolysis rates (e.g., via UV-Vis at λ = 260–280 nm) in buffered solutions (pH 2–12) to identify stability thresholds. (ii) LC-MS/MS : Characterize degradation products (e.g., free benzoic acid or thiol intermediates) under acidic/alkaline conditions. (iii) DFT Calculations : Model transition states for nucleophilic attack on the thiocarbonyl group using Gaussian or ORCA software to predict reactivity hotspots .
Q. How do hydrogen-bonding networks influence the solid-state stability of this compound?
- Methodological Answer : Perform graph-set analysis (as per Etter’s formalism) using CrystalExplorer to classify hydrogen-bonding motifs (e.g., rings). Compare packing coefficients (PLATON) across polymorphs to correlate stability with intermolecular interactions. Experimental validation via variable-temperature XRD can identify phase transitions linked to H-bond breaking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
